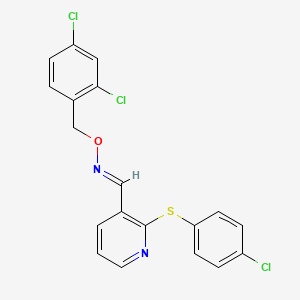

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime: is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

Formation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde: This can be achieved by reacting 4-chlorothiophenol with nicotinaldehyde under controlled conditions.

Oxime Formation: The aldehyde group in 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base.

O-(2,4-Dichlorobenzyl) Protection: The oxime is then protected by reacting with 2,4-dichlorobenzyl chloride in the presence of a base to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Overview

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound notable for its unique structural features, including a nicotinaldehyde moiety, sulfanyl group, and oxime functional group. The molecular formula is C19H13Cl3N2OS. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups allow it to participate in various chemical reactions, making it valuable for synthetic organic chemistry.

- Coordination Chemistry : It has been studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions, potentially leading to new materials with unique properties.

Biology and Medicine

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties. It is hypothesized to disrupt bacterial cell membranes or inhibit essential enzymes, thereby exerting its effects on microbial growth.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest it may interfere with cellular signaling pathways or induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .

- Enzyme Inhibition : There is evidence that this compound can interact with specific enzymes, potentially inhibiting their activity. This characteristic is crucial for developing drugs targeting diseases where enzyme function is compromised .

Industrial Applications

- Material Development : The compound's unique structure and reactivity make it suitable for developing new materials with specific properties. Its use in creating dyes and pigments is also being explored due to the presence of multiple chlorine atoms that may enhance color stability and intensity.

- Biochemical Research : In proteomics and medicinal chemistry, this compound acts as a reagent or precursor for further synthetic applications, facilitating the study of biological interactions at the molecular level .

Mecanismo De Acción

The mechanism by which 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. As an anticancer agent, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

- 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

- 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Comparison:

- Structural Differences: The position of the dichlorobenzyl group can affect the compound’s reactivity and interaction with other molecules.

- Reactivity: Similar compounds may undergo similar types of reactions but with different rates or yields.

- Applications: While similar compounds may have overlapping applications, slight structural differences can lead to variations in their effectiveness or suitability for specific uses.

Actividad Biológica

The compound 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to compile and analyze the available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14Cl2N2OS

- Molecular Weight : 357.26 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, including its potential as an herbicide and its effects on various cell lines. Below are the key areas of focus:

Antimicrobial Activity

Research has indicated that compounds related to nicotinaldehyde derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxime derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics or antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer effects of compounds that share structural similarities with this compound. Notably, derivatives containing chlorophenyl groups have demonstrated cytotoxic effects against different cancer cell lines. For example, a study reported that certain substituted phenyl compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators such as p53 . Additionally, its interaction with DNA and potential to form adducts could contribute to its anticancer activity .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of notable findings:

Propiedades

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-5-7-17(8-6-15)26-19-13(2-1-9-23-19)11-24-25-12-14-3-4-16(21)10-18(14)22/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPMEJCDEHRSFF-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.